2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines an imidazoquinazoline core with a butylcarbamoyl and sulfanyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazoquinazoline Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Butylcarbamoyl Group: This step typically involves the reaction of the imidazoquinazoline intermediate with butyl isocyanate in the presence of a suitable catalyst.
Attachment of the Sulfanyl Group: This can be done by reacting the intermediate with a thiol compound under mild conditions.
Final Coupling with N-[4-(propan-2-yl)phenyl]acetamide: This step involves the coupling of the sulfanyl intermediate with N-[4-(propan-2-yl)phenyl]acetamide using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butylcarbamoyl group can be substituted with other carbamoyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamoyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.
Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Benomyl (Methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate): A fungicide with a similar butylcarbamoyl group.
Ethyl (+)-(2S,3S)-3-[(S)-3-methyl-1-(3-methylbutylcarbamoyl)butylcarbamoyl]-2-oxiranecarboxylate: An inhibitor of cysteine proteinases with a similar carbamoyl structure.
Uniqueness
2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its combination of an imidazoquinazoline core with a butylcarbamoyl and sulfanyl group, which is not commonly found in other compounds. This unique structure may confer specific biological activities and properties that are distinct from similar compounds.
Properties
IUPAC Name |
N-butyl-2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3S/c1-4-5-14-28-23(33)15-22-26(35)32-25(30-22)20-8-6-7-9-21(20)31-27(32)36-16-24(34)29-19-12-10-18(11-13-19)17(2)3/h6-13,17,22H,4-5,14-16H2,1-3H3,(H,28,33)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVDXYKSERNVQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.